3-[[[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl]amino]-2-thiophenecarboxylic Acid Methyl Ester
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Overview
Description
Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate typically involves multiple steps:
Condensation Reaction: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Acylation: The intermediate product undergoes acylation using trifluoroacetyl chloride and triethylamine (TEA) as an acid-capturer.
Cyclization: The acylated product is then cyclized in a mixed solvent of methanol and water, achieving a product yield of 74.3%.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available raw materials, moderate reaction conditions, and efficient purification techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and antifungal agents.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: The compound’s biological activity is studied for potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
Uniqueness
Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-18-5-6(9(17-18)12(13,14)15)10(19)16-7-3-4-22-8(7)11(20)21-2/h3-5H,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPNMMMFLLZSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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